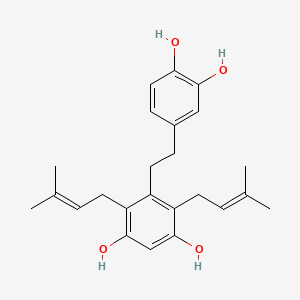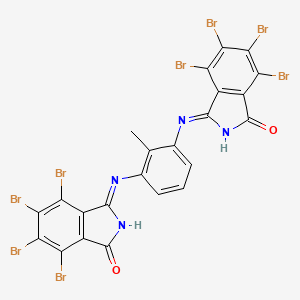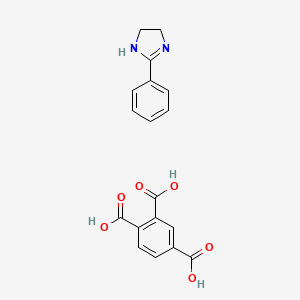
5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a chlorophenyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone typically involves the reaction of 3-chlorobenzaldehyde with methylamine and a suitable ketone under controlled conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and hydroxylation, to yield the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol as solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the chlorophenyl group to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, ketones, and carboxylic acids. These products can be further functionalized for specific applications in medicinal chemistry and materials science .
科学的研究の応用
5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone include:
- 5-(4-Chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidinone
- 5-(3-Chlorophenyl)-5-hydroxy-1-ethyl-2-pyrrolidinone
- 5-(3-Chlorophenyl)-5-hydroxy-1-methyl-2-piperidinone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and hydroxyl group in the pyrrolidinone ring enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
特性
CAS番号 |
93040-74-5 |
|---|---|
分子式 |
C11H12ClNO2 |
分子量 |
225.67 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-5-hydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO2/c1-13-10(14)5-6-11(13,15)8-3-2-4-9(12)7-8/h2-4,7,15H,5-6H2,1H3 |
InChIキー |
DSWHUSOOSLOXMO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CCC1(C2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


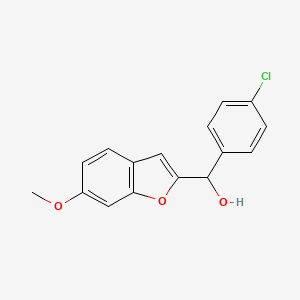
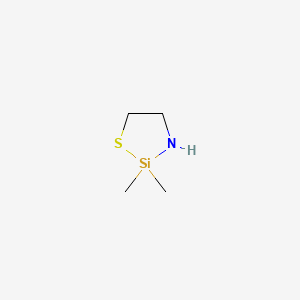
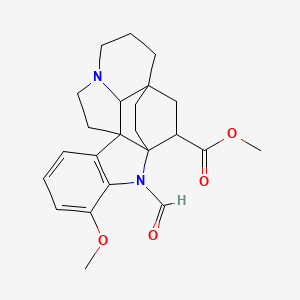

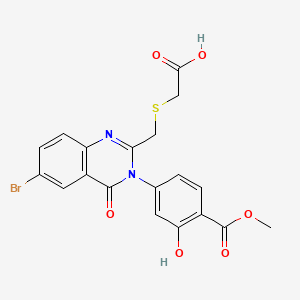

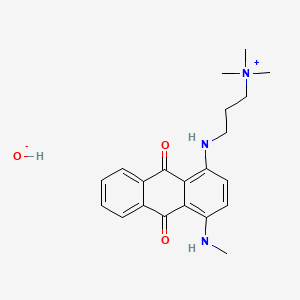

![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
